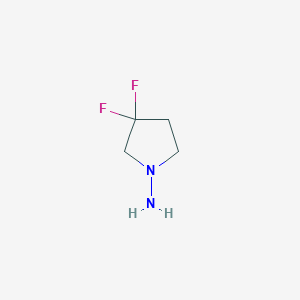

3,3-Difluoropyrrolidin-1-amine

CAS No.: 1260787-88-9

Cat. No.: VC2988380

Molecular Formula: C4H8F2N2

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260787-88-9 |

|---|---|

| Molecular Formula | C4H8F2N2 |

| Molecular Weight | 122.12 g/mol |

| IUPAC Name | 3,3-difluoropyrrolidin-1-amine |

| Standard InChI | InChI=1S/C4H8F2N2/c5-4(6)1-2-8(7)3-4/h1-3,7H2 |

| Standard InChI Key | BACOMIPASUETBB-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(F)F)N |

| Canonical SMILES | C1CN(CC1(F)F)N |

Introduction

Chemical Properties and Structure

3,3-Difluoropyrrolidin-1-amine is characterized by its unique structural features that contribute to its utility in chemical synthesis. The compound contains a five-membered pyrrolidine ring with two fluorine atoms at the 3-position and an amino group attached to the nitrogen atom at position 1.

Basic Properties

| Property | Value |

|---|---|

| CAS Number | 1260787-88-9 |

| Molecular Formula | C₄H₈F₂N₂ |

| Molecular Weight | 122.12 g/mol |

| IUPAC Name | 3,3-difluoropyrrolidin-1-amine |

| Synonyms | 1-Pyrrolidinamine, 3,3-difluoro- |

| MDL Number | MFCD11848017 |

The presence of two fluorine atoms at the 3-position of the pyrrolidine ring introduces significant electronegativity, which influences the compound's reactivity and polarity . This structural feature also affects the compound's metabolic stability, making it valuable for pharmaceutical applications.

Physical Characteristics

While specific physical data for 3,3-difluoropyrrolidin-1-amine is limited in the literature, fluorinated compounds generally exhibit distinct physical properties compared to their non-fluorinated counterparts. These typically include altered boiling and melting points, enhanced lipophilicity, and increased metabolic stability . The difluorinated pyrrolidine core likely contributes to the compound's stability and influences its behavior in various chemical environments.

Synthesis Methods

The synthesis of 3,3-difluoropyrrolidin-1-amine can be approached through several potential routes, drawing upon methodologies used for related fluorinated heterocycles.

Industrial Production Considerations

For industrial-scale production, optimization of reaction conditions would be necessary to ensure high yield and purity. Specialized equipment for handling fluorinated reagents and potentially hazardous intermediates would be required, along with stringent quality control measures .

Applications in Medicinal Chemistry

3,3-Difluoropyrrolidin-1-amine serves as a valuable building block in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Development

The incorporation of fluorine atoms in pharmaceutical compounds often enhances their pharmacokinetic and pharmacodynamic properties. Several related compounds containing the 3,3-difluoropyrrolidine moiety have demonstrated significant biological activities:

-

As components in dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment

-

In compounds with potential antidepressant effects

-

As building blocks for compounds with anti-inflammatory properties

Role in Drug Design

The 3,3-difluoropyrrolidine scaffold provides several advantages in drug design:

-

Enhanced metabolic stability due to the presence of fluorine atoms

-

Increased lipophilicity, potentially improving membrane permeability

-

Altered electronic properties that can influence binding to biological targets

-

Potential to modulate the pKa of neighboring functional groups

The amino functionality at the 1-position offers additional opportunities for derivatization and conjugation to other molecules, expanding the compound's versatility in medicinal chemistry applications.

Research Findings

Research involving 3,3-difluoropyrrolidin-1-amine and related compounds has revealed several important findings relevant to their applications and properties.

Structure-Activity Relationships

Studies of compounds containing the 3,3-difluoropyrrolidine moiety have demonstrated that this structural element can significantly influence biological activity. For instance, the incorporation of 3,3-difluoropyrrolidine into certain peptide analogs has been shown to enhance their stability against enzymatic degradation, potentially improving their pharmacological properties.

Enzymatic Inhibition Studies

Related compounds containing the 3,3-difluoropyrrolidine structure have demonstrated inhibitory effects on specific enzymes. For example, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- triazolo[1,5-a]pyridin-6-ylphenyl)butanamide has been identified as a potent, orally active DPP-4 inhibitor with an IC₅₀ value of 6.3 nM . This compound demonstrated excellent selectivity and oral bioavailability in preclinical species, highlighting the value of the 3,3-difluoropyrrolidine moiety in enzyme inhibitor design.

Comparative Studies

| Property | 3,3-Difluorinated Analogs | Non-fluorinated Analogs |

|---|---|---|

| Metabolic Stability | Enhanced | Lower |

| Lipophilicity | Typically increased | Baseline |

| Binding Affinity | Often improved | Baseline |

| pKa Values | Decreased for neighboring groups | Baseline |

These property modifications make fluorinated analogs particularly valuable in medicinal chemistry applications where enhanced stability and modified binding characteristics are desired.

| Supplier | Country | Advantage |

|---|---|---|

| Shanghai Fluoking Chemicals Co., Ltd. | China | 58 |

| Nanjing SynTitan Pharmaceutical Co., Ltd. | China | 58 |

These suppliers typically offer the compound in various quantities for research purposes .

Future Research Directions

The unique properties of 3,3-difluoropyrrolidin-1-amine suggest several promising areas for future research and development.

Pharmaceutical Applications

Future research could explore:

-

Development of novel DPP-4 inhibitors incorporating this building block

-

Investigation of other enzyme inhibition properties

-

Exploration of anti-inflammatory and antidepressant applications

-

Development of new synthetic methodologies for efficient incorporation into complex molecules

Structural Modifications

Structural modifications of 3,3-difluoropyrrolidin-1-amine might include:

-

Addition of various functional groups to the amino moiety

-

Incorporation into peptide sequences

-

Development of novel heterocyclic systems containing this structural element

-

Investigation of stereochemical effects on biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume